molecular formula C19H12ClF3N4O2 B3036383 2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-4-pyrrol-1-ylisoindole-1,3-dione CAS No. 339278-09-0

2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-4-pyrrol-1-ylisoindole-1,3-dione

Cat. No.: B3036383
CAS No.: 339278-09-0
M. Wt: 420.8 g/mol
InChI Key: RSDZIXDFRUQYNN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-4-pyrrol-1-ylisoindole-1,3-dione is C8H8ClF3N2 . Its molecular weight is approximately 293.14 g/mol . The compound’s 3D structure and spatial arrangement of atoms play a crucial role in its biological activity.

Scientific Research Applications

Molecular Recognition and Chemosensors

2-((Pyridine-2-yl)methylamino)naphthalene-1,4-dione, a compound structurally related to your query, has been shown to have remarkable selectivity towards Cu2+ ions in methanol or methanol–water mixtures, with the complexation accompanied by a color change. This property is particularly useful in developing chemosensors for transition metal ions (Gosavi-Mirkute et al., 2017).

Antimycobacterial Activity

Variants of the Bohlmann-Rahtz reaction were used to synthesize substituted pyridines and dihydro-6H-quinolin-5-ones, which were evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv. Several compounds showed promising antitubercular agents, suggesting potential applications in antimicrobial research (Kantevari et al., 2011).

Fluorescence Emission Changes by Metal Ions

Compounds like 2-(pyridine-2-yl-methylamino) naphthalene-1,4-dione exhibit selective fluorescence emission changes with certain metal ions, indicating potential use in fluorescence-based detection systems (Jali, Masud, & Baruah, 2013).

Complexation with Lanthanide Ions

The synthesis of related compounds like 2-[(1,3-dioxoisoindolin-2-yl)methyl]-6-[(diphenylphosphoryl)methyl]pyridine 1-oxide showed their complexation reactions with lanthanide(III) ions. These complexes have potential applications in materials science and coordination chemistry (Ouizem et al., 2014).

Antineoplastic and Anti-inflammatory Activities

Compounds like 2-(2 and 4-pyridinyl)indane-1,3-diones showed selective anti-inflammatory effects and potential anticoagulant activity, which might be beneficial in cancer metastasis and other related conditions (Robert-Piessard et al., 1998).

Tautomeric Preferences in Medicinal Chemistry

Understanding the tautomeric preferences of compounds like 1-(pyridin-2-yl)-5-(quinolin-2-yl)pentane-2,4-dione contributes to the rational design of drugs in medicinal chemistry, as these properties can significantly affect a molecule's biological activity (Dobosz, Gawinecki, & Kanabaj, 2010).

Synthesis of Pyrroles

The synthesis of 3,5-disubstituted-2-pyridylpyrroles from 1,3-diones and 2-(aminomethyl)pyridine has implications in the development of new compounds with potential biological activities (Klappa, Rich, & McNeill, 2002).

Properties

IUPAC Name

2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-4-pyrrol-1-ylisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClF3N4O2/c1-25(16-13(20)9-11(10-24-16)19(21,22)23)27-17(28)12-5-4-6-14(15(12)18(27)29)26-7-2-3-8-26/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDZIXDFRUQYNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N2C(=O)C3=C(C2=O)C(=CC=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501111893
Record name 2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methylamino]-4-(1H-pyrrol-1-yl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501111893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339278-09-0
Record name 2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methylamino]-4-(1H-pyrrol-1-yl)-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339278-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methylamino]-4-(1H-pyrrol-1-yl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501111893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-4-pyrrol-1-ylisoindole-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-4-pyrrol-1-ylisoindole-1,3-dione
Reactant of Route 3
2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-4-pyrrol-1-ylisoindole-1,3-dione
Reactant of Route 4
2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-4-pyrrol-1-ylisoindole-1,3-dione
Reactant of Route 5
2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-4-pyrrol-1-ylisoindole-1,3-dione
Reactant of Route 6
2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-4-pyrrol-1-ylisoindole-1,3-dione

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